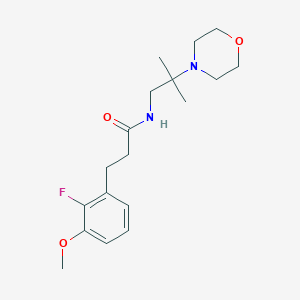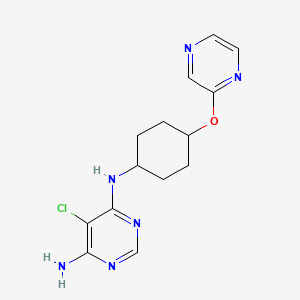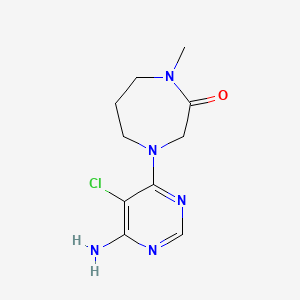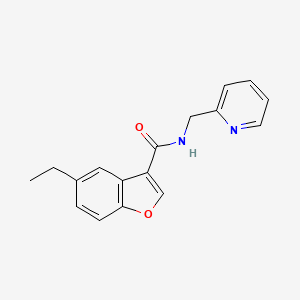
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide, also known as FMP, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential application in the field of drug discovery and development. The aim of
作用機序
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide exerts its pharmacological effects by inhibiting the activity of FAAH, MAGL, and cannabinoid receptors. FAAH and MAGL are enzymes that are involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a crucial role in the regulation of various physiological processes. By inhibiting the activity of FAAH and MAGL, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide increases the levels of endocannabinoids, which in turn activates cannabinoid receptors and exerts its pharmacological effects.
Biochemical and physiological effects:
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-obesity effects. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to reduce pain sensation in animal models of chronic pain by increasing the levels of endocannabinoids. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has also been shown to reduce inflammation in animal models of inflammatory diseases by inhibiting the activity of FAAH and MAGL. Additionally, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to reduce body weight gain and improve glucose metabolism in animal models of obesity.
実験室実験の利点と制限
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for FAAH, MAGL, and cannabinoid receptors. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide also exhibits good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the research and development of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide analogs with improved pharmacological properties, including increased potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide and its potential for clinical application.
合成法
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide involves the reaction of 3-(2-fluoro-3-methoxyphenyl)propanoic acid with 2-methyl-2-(4-morpholinyl)propan-1-amine in the presence of a coupling reagent. The reaction mixture is then subjected to purification and isolation steps to obtain the final product.
科学的研究の応用
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been extensively studied for its potential application in the field of drug discovery and development. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to exhibit inhibitory activity against various enzymes and receptors, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cannabinoid receptors (CB1 and CB2). These enzymes and receptors are involved in various physiological processes, including pain sensation, inflammation, and appetite regulation. Therefore, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has the potential to be developed as a therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and obesity.
特性
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,21-9-11-24-12-10-21)13-20-16(22)8-7-14-5-4-6-15(23-3)17(14)19/h4-6H,7-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFIQIPQFQXSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCC1=C(C(=CC=C1)OC)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)

![N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6623845.png)

![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)

![N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine](/img/structure/B6623876.png)

![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
![N-[1-[1-[(2-chlorophenyl)methyl]cyclopropanecarbonyl]azetidin-3-yl]-2-methoxyacetamide](/img/structure/B6623906.png)